An In-depth Technical Guide to the Chemical Structure and Synthesis of Trofosfamide
An In-depth Technical Guide to the Chemical Structure and Synthesis of Trofosfamide
Abstract
Trofosfamide is an oxazaphosphorine prodrug with antineoplastic activity, belonging to the class of nitrogen mustard alkylating agents.[1][2][3] This document provides a comprehensive overview of its chemical structure, physicochemical properties, and synthesis. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to serve as a technical resource for researchers, scientists, and professionals in drug development. Trofosfamide is a derivative of cyclophosphamide and is structurally related to ifosfamide, which is also its primary metabolite.[1][4]
Chemical Structure and Identification
Trofosfamide is chemically identified as N,N,3-tris(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine.[1] It is a white to off-white crystalline solid.[5]
Table 1: Chemical Identifiers for Trofosfamide
| Identifier | Value |
| IUPAC Name | N,N,3-tris(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine[1] |
| Alternate IUPAC Name | 2-(bis(2-chloroethyl)amino)-3-(2-chloroethyl)-1,3,2-oxazaphosphinane 2-oxide[6] |
| CAS Number | 22089-22-1[1] |
| Molecular Formula | C9H18Cl3N2O2P[1] |
| Molecular Weight | 323.58 g/mol [6] |
| SMILES | ClCCN1P(OCCC1)(N(CCCl)CCCl)=O[6] |
| InChI | InChI=1S/C9H18Cl3N2O2P/c10-2-6-13-5-1-9-16-17(13,15)14(7-3-11)8-4-12/h1-9H2[1] |
| InChIKey | UMKFEPPTGMDVMI-UHFFFAOYSA-N[6] |
| Synonyms | Ixoten, Trophosphamide, Trilophosphamide, NSC-109723[1][6] |
Physicochemical and Spectral Data
Trofosfamide exhibits specific physicochemical properties that are critical for its formulation and delivery. It is soluble in DMSO and ethanol, and sparingly soluble in water.[5][6][7]
Table 2: Physicochemical Properties of Trofosfamide
| Property | Value |
| Melting Point | 50-51°C |
| Water Solubility | 12.0 mg/mL[8] |
| logP | 1.4[8] |
| pKa (Strongest Basic) | 0.15[8] |
| Polar Surface Area | 32.78 Ų[8] |
| Optical Rotation [α]D25 | -28.6° (c = 2 in CH3OH) |
Table 3: Spectral Data for Trofosfamide
| Technique | Data Summary |
| ¹³C NMR | Spectral data available.[1][9] |
| ¹H NMR | Spectral data available.[9] |
| GC-MS | Mass spectrometry data available, showing characteristic fragmentation patterns.[1] |
| FT-IR | Infrared spectroscopy can be used to identify functional groups such as P=O, C-N, and C-Cl bonds.[10] |
Synthesis of Trofosfamide
The synthesis of Trofosfamide can be achieved through various methods. A notable one-step synthesis involves the direct ozonation of ifosfamide, which offers improved yields compared to other oxidation methods like Fenton oxidation.[11][12]
Synthesis via Ozonation of Ifosfamide
A key synthetic route to produce 4-hydroperoxytrofosfamide, a derivative and precursor, is through the direct ozonation of trofosfamide itself.[11][12] A similar, more well-documented process is the ozonation of ifosfamide, which can be adapted. The general principle involves the oxidation of the oxazaphosphorine ring.
This protocol is based on the synthesis of 4-hydroperoxyifosfamide and is conceptually adapted for Trofosfamide.[11][12]
-
Dissolution: Dissolve Trofosfamide in an appropriate organic solvent, such as dichloromethane or a mixture of ethyl acetate and acetic acid, and cool the solution to a low temperature (e.g., -78°C) using a dry ice/acetone bath.
-
Ozonation: Bubble ozone gas (O₃), generated from an ozone generator, through the cooled solution. The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Purging: After the reaction is complete, purge the solution with an inert gas, such as nitrogen or argon, to remove any excess ozone.
-
Work-up: The reaction mixture is then typically worked up by quenching with a reducing agent (e.g., dimethyl sulfide) to decompose the ozonide intermediates.
-
Purification: The crude product is concentrated under reduced pressure. The resulting residue is then purified using column chromatography on silica gel to isolate the desired 4-hydroxy-trofosfamide or its hydroperoxy derivative.
Note: This is a generalized protocol and specific reaction conditions, such as solvent, temperature, and reaction time, may need to be optimized for the synthesis of Trofosfamide.
Another patented method for preparing Trofosfamide involves the reaction of N,N,N'-tris(2-chloroethyl)-N',O-propylene phosphoric acid ester diamide.
Metabolic Activation Pathway
Trofosfamide is a prodrug that requires metabolic activation in the liver by cytochrome P450 enzymes to exert its cytotoxic effects.[13][14] The primary metabolic pathway involves its conversion to ifosfamide.[4][15] Ifosfamide is then hydroxylated to form the active metabolite, 4-hydroxyifosfamide, which exists in equilibrium with its tautomer, aldophosphamide.[16] Aldophosphamide subsequently decomposes to produce the ultimate alkylating agent, isophosphoramide mustard, and acrolein, which is responsible for some of the drug's side effects.[1][13] A direct 4-hydroxylation of Trofosfamide is also considered a main metabolic pathway.[15]
Caption: Metabolic pathway of Trofosfamide activation.
Logical Workflow for Synthesis and Analysis
The synthesis and subsequent analysis of Trofosfamide follow a structured workflow to ensure the purity and identity of the final compound.
Caption: General workflow for synthesis and analysis.
Conclusion
This technical guide has detailed the chemical structure, properties, and synthesis of Trofosfamide. The information provided, including tabulated data and graphical representations of its metabolic pathway and synthesis workflow, serves as a valuable resource for professionals engaged in cancer research and the development of chemotherapeutic agents. The synthesis via ozonation presents an efficient method for its preparation, and an understanding of its metabolic activation is crucial for its therapeutic application.
References
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